molecular formula C29H25N3O4S2 B2969765 N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 361481-70-1

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2969765
CAS RN: 361481-70-1
M. Wt: 543.66
InChI Key: OVKLVPPHTNAGFG-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTB is a thiazole-based compound that has been shown to have a range of biochemical and physiological effects, making it an attractive target for researchers in a variety of fields.

Scientific Research Applications

Pharmaceutical Agent Development

Several studies have explored substituted benzamides and their derivatives for potential therapeutic applications. For instance, the development of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives as atypical antipsychotic agents shows the relevance of benzamide compounds in addressing neurological disorders. These compounds exhibit promising in vitro and in vivo activities, indicating their potential as antipsychotic drugs (Norman et al., 1996). Another study highlights the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activities. This suggests the potential use of such compounds in developing antiviral medications (Hebishy et al., 2020).

Novel Synthesis Methods

Research into environmentally benign catalysts for synthesizing benzamide derivatives underlines the importance of green chemistry in pharmaceutical synthesis. A study employing recyclable Keggin heteropolyacids for the synthesis of new 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiations highlights innovative approaches to compound synthesis, providing a path towards more sustainable pharmaceutical manufacturing processes (Ighilahriz-Boubchir et al., 2017).

Biological Activity Studies

Several studies have focused on the antimicrobial and antifungal properties of benzamide derivatives. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs indicate these compounds' effectiveness against various bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents to combat resistant microbial strains (Desai et al., 2013). Another study on the synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones further underscores the antimicrobial potential of benzamide derivatives, providing valuable insights into their use in developing new antimicrobial drugs (Elgemeie et al., 2017).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O4S2/c1-3-19-32(20-4-2)38(35,36)24-17-15-23(16-18-24)28(34)31-29-30-25(21-11-7-5-8-12-21)27(37-29)26(33)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLVPPHTNAGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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